molecular formula C23H28N2O3S B11832248 1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-

1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-

Cat. No.: B11832248
M. Wt: 412.5 g/mol
InChI Key: KBMAOLDNCSMGSE-DHIUTWEWSA-N
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Description

1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- is a complex organic compound with a unique structure that includes a benzothiazepine ring, a carbonitrile group, and various substituents

Preparation Methods

The synthesis of 1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- involves several stepsCommon reagents used in the synthesis include aromatic aldehydes, malononitrile, and ammonium acetate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, the compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine-8-carbonitrile

InChI

InChI=1S/C23H28N2O3S/c1-4-6-12-23(5-2)16-29(26,27)21-13-18(15-24)20(28-3)14-19(21)22(25-23)17-10-8-7-9-11-17/h7-11,13-14,22,25H,4-6,12,16H2,1-3H3/t22-,23-/m1/s1

InChI Key

KBMAOLDNCSMGSE-DHIUTWEWSA-N

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)[C@H](N1)C3=CC=CC=C3)CC

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)C(N1)C3=CC=CC=C3)CC

Origin of Product

United States

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